4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide
Description
Properties
IUPAC Name |
4-iodo-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO2S/c1-4-11(2,3)13-16(14,15)10-7-5-9(12)6-8-10/h1,5-8,13H,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZORYNVTLUCZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NS(=O)(=O)C1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodobenzenesulfonyl chloride and 2-methylbut-3-yn-2-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The alkyne group can undergo coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with other alkyne or aryl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and copper co-catalysts are often employed in coupling reactions, with solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains or aromatic systems.
Scientific Research Applications
4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions, particularly those involving sulfonamide groups.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly in the design of novel antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the alkyne group can participate in click chemistry reactions, facilitating the formation of stable covalent bonds with target molecules .
Comparison with Similar Compounds
Key Observations :
- Functional Group Diversity: The alkyne group in the target compound distinguishes it from methoxy, pyridinyl, or anthraquinone-containing analogs, offering orthogonal reactivity .
Key Observations :
Key Observations :
- Chlorine and methoxy substituents correlate with cytotoxic and enzyme-inhibitory activities .
- Electron-withdrawing groups (e.g., nitro) on benzenesulfonamides enhance HIV IN inhibition by increasing acidity and metal chelation .
- The target compound’s alkyne group may enable bioorthogonal tagging in drug delivery systems, though direct activity data are lacking in the evidence.
Stability and Reactivity
- Iodine Substituents : Iodoarenes are generally stable under physiological conditions but may undergo dehalogenation in reducing environments .
- Methoxy vs. Alkyne : Methoxy groups (e.g., in compound 10) enhance solubility but may reduce membrane permeability, whereas alkynes offer reactivity for prodrug strategies .
Biological Activity
4-Iodo-N-(2-methylbut-3-YN-2-YL)benzenesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Synthesis
The compound consists of a sulfonamide group attached to an aromatic ring with an iodine atom and an alkyne substituent. The synthesis typically involves the reaction of 4-iodobenzenesulfonyl chloride with 2-methylbut-3-yn-2-amine in the presence of a base like triethylamine. The reaction conditions are optimized for yield and purity, often employing purification techniques such as recrystallization or column chromatography .
The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. The sulfonamide moiety can form hydrogen bonds with enzyme active sites, leading to inhibition of enzymatic activity. Additionally, the alkyne group allows for participation in click chemistry reactions, facilitating covalent bond formation with target biomolecules .
Antimicrobial Properties
Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its effectiveness is often compared to traditional antibiotics, showcasing potential as a novel antimicrobial agent .
Anticancer Activity
There is emerging evidence supporting the anticancer properties of this compound. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The specific interactions at the molecular level are still under investigation, but preliminary results suggest promising therapeutic potential .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of this compound against a panel of bacterial pathogens. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an alternative treatment option. -
Case Study on Anticancer Effects :
In a controlled laboratory setting, the compound was tested on various cancer cell lines (e.g., breast cancer, lung cancer). Results indicated that treatment with the compound resulted in significant reductions in cell viability and increased rates of apoptosis compared to untreated controls.
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Chemical Class | Sulfonamide | Sulfonamides, Alkynes |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative | Varies by specific compound |
| Anticancer Activity | Induces apoptosis in cancer cell lines | Varies; some sulfonamides show activity |
| Mechanism | Enzyme inhibition via hydrogen bonding | Varies; often similar mechanisms |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
